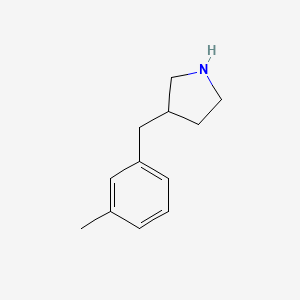

3-(3-Methylbenzyl)pyrrolidine

Description

Significance of Nitrogen Heterocycles in Organic Synthesis and Chemical Diversity

Nitrogen-containing heterocycles are organic compounds featuring a ring structure with at least one nitrogen atom. ontosight.ai These structures are fundamental in organic chemistry and are ubiquitous in nature, forming the core of many biological molecules. Their importance in organic synthesis is immense, as they serve as versatile building blocks for creating a vast array of complex molecules. ontosight.airesearchgate.net The presence of the nitrogen atom imparts unique electronic and steric properties, influencing the molecule's reactivity, stability, and ability to engage in interactions like hydrogen bonding and metal coordination. ontosight.ainih.gov This versatility makes nitrogen heterocycles essential components in pharmaceuticals, agrochemicals, and materials science. ontosight.airesearchgate.net An analysis of drugs approved by the U.S. FDA revealed that 59% of small-molecule drugs contain a nitrogen heterocycle, underscoring their critical role in drug design and development. evitachem.com

The Pyrrolidine (B122466) Moiety as a Foundational Structure in Chemical Exploration

Among the vast class of nitrogen heterocycles, the pyrrolidine ring—a five-membered saturated heterocycle—stands out as a "privileged scaffold" in medicinal chemistry. chemrxiv.orgnih.gov Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat aromatic rings. nih.gov This three-dimensionality is crucial for improving properties such as solubility and for establishing precise stereochemical interactions with biological targets like enzymes and receptors. nih.gov The pyrrolidine ring is a common feature in numerous natural products, particularly alkaloids, and is present in many FDA-approved medications. chemrxiv.org Its synthetic flexibility allows for substitutions at various positions, enabling chemists to fine-tune the biological activity and physicochemical properties of the resulting molecules. nih.govsci-hub.se

Specific Context of 3-(3-Methylbenzyl)pyrrolidine within the Pyrrolidine Class

This compound belongs to the 3-arylpyrrolidine subclass, a group of compounds recognized for their significant biological activities. researchgate.netresearchgate.net This specific molecule features a pyrrolidine ring substituted at the third position with a 3-methylbenzyl group. This substitution pattern is of interest in medicinal chemistry, as the aryl group at the C-3 position is a known pharmacophore that can interact with various biological targets, while the pyrrolidine ring provides a robust and stereochemically defined scaffold. sci-hub.se

While extensive research has been conducted on the broader class of 3-arylpyrrolidines and other derivatives containing the 3-methylbenzyl group, ontosight.aiontosight.ai published studies focusing specifically on this compound (CAS No. 887594-96-9) are limited. Its significance is therefore largely derived from its position within this important class of compounds, where it serves as a valuable structural analog and a potential synthetic intermediate for more complex molecules. chemimpex.com Its properties are inferred from the general characteristics of 3-arylpyrrolidines and related compounds.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 887594-96-9 |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | This compound |

| SMILES Code | CC1=CC(CC2CNCC2)=CC=C1 |

Detailed Research Findings

Synthesis Approaches for 3-Arylpyrrolidines

The synthesis of 3-arylpyrrolidines, including structures like this compound, has been achieved through various established methodologies in organic chemistry. Although specific literature detailing the synthesis of this exact compound is scarce, general and robust methods for the class are well-documented.

One prominent method is the 1,3-dipolar cycloaddition , which involves the reaction of an azomethine ylide with an alkene. This approach is highly convergent for constructing the pyrrolidine ring. sci-hub.se Another powerful technique is the palladium-catalyzed hydroarylation of pyrrolines, which allows for the direct formation of 3-aryl pyrrolidines from readily available precursors. nih.govresearchgate.net This method is particularly valuable as it can be applied to N-alkyl pyrrolines to generate diverse products. researchgate.net Other synthetic strategies include:

Ring-closing metathesis of N-diallyl sulfonamide derivatives followed by intramolecular Heck reactions and reduction. sci-hub.se

Phase-transfer catalysis to generate Michael adducts, which are then cyclized and reduced to form the desired pyrrolidine. sci-hub.se

Reduction of N-aryl γ-lactams using reagents like sodium borohydride-iodine systems. sci-hub.se

Table 2: General Synthesis Methods for 3-Arylpyrrolidines

| Method | Description | Key Reagents/Catalysts |

|---|---|---|

| Palladium-Catalyzed Hydroarylation | A cross-coupling reaction that adds an aryl group across the double bond of a pyrroline (B1223166). nih.govresearchgate.net | Palladium catalysts (e.g., Pd(OAc)₂), aryl halides/triflates. researchgate.net |

| 1,3-Dipolar Cycloaddition | A reaction between an azomethine ylide (1,3-dipole) and an alkene (dipolarophile) to form the five-membered ring. sci-hub.se | Metal catalysts (e.g., Copper(I) salts), imines, diazo compounds. sci-hub.se |

| Reduction of Lactams | Chemical reduction of a γ-lactam (cyclic amide) to the corresponding cyclic amine (pyrrolidine). sci-hub.se | Borane (BH₃), Sodium borohydride/Iodine. sci-hub.se |

| Cycloaddition/Reduction | A [4+2] cycloaddition of a nitrostyrene (B7858105) and a vinyl ether, followed by reduction of the resulting nitronate. sci-hub.se | Lewis acid promoters, H₂/Platinum oxide. sci-hub.se |

Potential Research Applications

The 3-arylpyrrolidine scaffold is a privileged structure known to interact with central nervous system (CNS) targets. sci-hub.se Specifically, compounds in this class have shown potent and selective ligand activity for serotonin (B10506) and dopamine (B1211576) receptors. researchgate.netresearchgate.net For instance, certain N-substituted-3-arylpyrrolidines are effective ligands for the serotonin 1A receptor. bindingdb.org

Derivatives incorporating the 3-methylbenzyl group onto a pyrrolidine-2,5-dione core have been synthesized and investigated for a range of biological activities, including potential anticancer and anti-inflammatory effects. ontosight.ai The presence of the 3-methylbenzyl group provides distinct steric and electronic properties that can influence how the molecule interacts with biological targets. chemrxiv.org Given these findings, this compound is considered a valuable building block for chemical libraries used in drug discovery and as a lead compound for developing novel therapeutics, particularly for neurological disorders. chemimpex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

3-[(3-methylphenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C12H17N/c1-10-3-2-4-11(7-10)8-12-5-6-13-9-12/h2-4,7,12-13H,5-6,8-9H2,1H3 |

InChI Key |

HRFBZUIDHNGZSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC2CCNC2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 3 Methylbenzyl Pyrrolidine

Chemical Transformations of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring in 3-(3-methylbenzyl)pyrrolidine is a secondary amine, which imparts characteristic nucleophilic and basic properties. Key transformations of this ring system include N-alkylation, N-acylation, oxidation, and ring-opening reactions.

N-Alkylation and N-Acylation:

The nitrogen atom of the pyrrolidine ring is nucleophilic and readily undergoes reactions with electrophiles. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, to introduce a wide range of substituents onto the nitrogen atom. researchgate.netnih.gov Similarly, N-acylation can be accomplished by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions to form the corresponding amides. nih.govorganic-chemistry.orgsemanticscholar.orgresearchgate.net These reactions are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for its application in areas like medicinal chemistry. researchgate.netfrontiersin.org

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-3-(3-methylbenzyl)pyrrolidine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl-3-(3-methylbenzyl)pyrrolidine |

Oxidation:

The pyrrolidine ring can undergo oxidation at both the nitrogen and carbon atoms. Oxidation of the secondary amine can lead to the formation of nitroxide radicals or, under harsher conditions, ring-opened products. C-H oxidation adjacent to the nitrogen atom can also occur, potentially leading to the formation of lactams or other oxidized derivatives.

Ring-Opening Reactions:

While the pyrrolidine ring is a relatively stable five-membered ring, it can undergo ring-opening reactions under specific conditions. These reactions often involve the cleavage of a carbon-nitrogen bond and can be initiated by various reagents, leading to the formation of linear amino compounds. researchgate.net Such transformations can be a strategic step in the synthesis of complex acyclic molecules from cyclic precursors.

Reactivity of the Methylbenzyl Moiety

The methylbenzyl portion of this compound possesses its own distinct reactivity, primarily centered on the aromatic ring and the benzylic methyl group.

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of the methylbenzyl group is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The methyl group is an activating, ortho-, para-directing group, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to itself. libretexts.orgbrainly.comcerritos.eduquora.commsu.edu The 3-(pyrrolidin-3-ylmethyl) group is also generally considered to be an activating, ortho-, para-director. Therefore, electrophilic substitution on this compound is expected to yield a mixture of isomers, with the substitution pattern influenced by the steric and electronic effects of both substituents.

| Reaction Type | Reagent Example | Expected Major Products |

| Nitration | HNO₃/H₂SO₄ | Mixture of nitro-substituted isomers |

| Bromination | Br₂/FeBr₃ | Mixture of bromo-substituted isomers |

Benzylic Oxidation:

The methyl group attached to the benzene ring is a benzylic position and is prone to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. nih.gov Milder oxidizing agents can potentially lead to the formation of a benzylic alcohol or an aldehyde. acs.orgresearchgate.netnih.govacs.org This transformation provides a route to introduce further functionality onto the aromatic ring.

Formation of Complex Architectures Utilizing this compound as a Building Block

While specific examples of this compound as a direct building block in the synthesis of complex molecules are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. mdpi.com The pyrrolidine scaffold is a common feature in many natural products and synthetic drugs. researchgate.netfrontiersin.orgnih.govbeilstein-journals.orgekb.egnih.gov

Structural Characterization and Elucidation Techniques for 3 3 Methylbenzyl Pyrrolidine

Advanced Spectroscopic Methods for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons (hydrogen atoms), their chemical environment, and their proximity to other protons. For 3-(3-Methylbenzyl)pyrrolidine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the benzylic methylene (B1212753) protons (CH₂), the methyl group (CH₃) protons, the protons on the pyrrolidine (B122466) ring, and the proton on the nitrogen atom (N-H). The splitting patterns (multiplicity) of these signals would help establish the connectivity between adjacent carbon atoms.

¹³C NMR Spectroscopy : This method detects the carbon-13 isotope and provides information on the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of this compound would display separate signals for each unique carbon, including those in the methyl group, the benzyl (B1604629) methylene group, the distinct carbons of the pyrrolidine ring, and the carbons of the 3-methylphenyl group.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is an NMR experiment that helps distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show CH₃ and CH signals as positive peaks, while CH₂ signals would appear as negative peaks, aiding in the definitive assignment of the carbon signals in the ¹³C NMR spectrum.

Despite the theoretical utility of these methods, a thorough search of scientific literature and chemical databases did not yield specific, publicly available experimental ¹H, ¹³C, or DEPT NMR data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, GC/MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) : HRMS measures the mass-to-charge ratio with very high accuracy. This precision allows for the determination of the elemental formula of a molecule. For this compound (C₁₂H₁₇N), HRMS would confirm its exact mass, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography/Mass Spectrometry (GC/MS) : This is a hybrid technique where gas chromatography separates components of a mixture before they are introduced to the mass spectrometer. For a pure sample of this compound, GC/MS would provide its retention time and a mass spectrum. The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure, likely showing fragments corresponding to the loss of the benzyl group or fragmentation of the pyrrolidine ring.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI is a soft ionization technique often used for molecules that are less volatile or thermally fragile. For this compound, ESI-MS would typically show the protonated molecule [M+H]⁺, confirming its molecular weight.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show key absorption bands including:

N-H Stretch : A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the pyrrolidine ring.

C-H Stretches : Absorption bands for aromatic C-H bonds would appear just above 3000 cm⁻¹, while those for aliphatic C-H bonds (in the pyrrolidine ring, benzyl group, and methyl group) would be observed just below 3000 cm⁻¹.

Aromatic C=C Bends : Characteristic peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene (B151609) ring.

A comprehensive search did not locate a specific experimental IR spectrum for this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, one can generate a detailed 3D model of the molecule. This method provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, which contains a chiral center at the 3-position of the pyrrolidine ring, X-ray crystallography could be used to determine its absolute stereochemistry if a suitable single crystal of an enantiomerically pure sample were available. It would also reveal the conformation of the pyrrolidine ring and the orientation of the 3-methylbenzyl substituent in the solid state.

There is no evidence in the current scientific literature to suggest that an X-ray crystallographic analysis of this compound has been performed.

Theoretical and Computational Chemistry Studies of 3 3 Methylbenzyl Pyrrolidine

Electronic Structure and Molecular Conformation Analysis via Quantum Chemistry

The structural and electronic characteristics of 3-(3-Methylbenzyl)pyrrolidine are dictated by the interplay between the flexible, non-planar pyrrolidine (B122466) ring and the steric and electronic effects of the 3-methylbenzyl substituent. Quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these properties.

Molecular Conformation: The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. These conformations are typically described as "envelope" (with one atom out of the plane of the other four) or "twist" (with two atoms on opposite sides of the plane formed by the other three). For this compound, the large methylbenzyl group at the C3 position significantly influences the conformational equilibrium. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position.

Computational calculations, such as those performed using DFT with basis sets like B3LYP/6-311++G**, can determine the geometries of these conformers and their relative stabilities beilstein-journals.org. Generally, the conformer with the bulky substituent in the less sterically hindered pseudo-equatorial position is expected to be the most stable, lowest-energy conformation. The energy difference between conformers provides insight into the flexibility of the ring and the rotational barriers involved.

Electronic Properties: DFT calculations can also elucidate the electronic structure of the molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity nih.gov. For this compound, the HOMO is likely localized on the electron-rich regions, such as the nitrogen atom and the aromatic ring, while the LUMO would be distributed over the antibonding orbitals. A Molecular Electrostatic Potential (MEP) map would further reveal the electron density distribution, highlighting potential sites for electrophilic or nucleophilic attack mdpi.com.

Table 1: Hypothetical Conformational Analysis of this compound using DFT This table illustrates the type of data generated from quantum chemistry calculations to compare the stability of different molecular conformations. Actual values would require specific computation.

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| A | Pseudo-equatorial | 0.00 (most stable) | 1.85 |

| B | Pseudo-axial | +2.5 | 2.10 |

Reaction Mechanism Elucidation through Computational Modeling (e.g., DFT, MEDT, BET)

Computational modeling is instrumental in mapping the reaction pathways for the synthesis and functionalization of pyrrolidine derivatives. Methods like DFT are frequently used to investigate reaction mechanisms, identify transition states, and calculate activation energies, providing a molecular-level understanding of the reaction dynamics beilstein-journals.orgnih.govresearchgate.netacs.orgnih.gov.

For a molecule like this compound, computational studies could elucidate several key reactions:

Synthesis: The formation of the pyrrolidine ring, for instance, via a 1,3-dipolar cycloaddition or a palladium-catalyzed hydroarylation of a pyrroline (B1223166) precursor, can be modeled chemrxiv.orgresearchgate.net. Calculations would reveal the energies of intermediates and transition states, clarifying the regio- and stereoselectivity of the reaction beilstein-journals.org.

Functionalization: Reactions involving the pyrrolidine nitrogen or the aromatic ring could be studied. For example, the mechanism of N-alkylation or electrophilic aromatic substitution could be computationally explored to predict the most favorable reaction conditions and outcomes.

DFT calculations allow researchers to construct a potential energy surface for a given reaction. By locating the transition state structures (the highest energy point along the reaction coordinate) and calculating the activation energy (the energy difference between reactants and the transition state), the feasibility and rate of a reaction can be predicted nih.govacs.org.

Table 2: Illustrative DFT Data for a Key Step in a Hypothetical Synthesis Reaction This table represents typical computational outputs from a reaction mechanism study.

| Reaction Step | Species | Relative Free Energy (ΔG, kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting materials |

| 2 | Transition State 1 (TS1) | +17.5 | Energy barrier for C-C bond formation |

| 3 | Intermediate | -5.2 | A stable intermediate species |

| 4 | Transition State 2 (TS2) | +12.8 | Energy barrier for ring closure |

| 5 | Product | -20.1 | Final this compound |

Advanced Modeling of Molecular Interactions and Stereochemical Outcomes

The stereochemistry of this compound, with its chiral center at the C3 position, is a critical aspect of its identity and potential function. Advanced computational models are essential for predicting and rationalizing the stereochemical outcomes of synthetic reactions researchgate.netresearchgate.net.

Predicting Stereoselectivity: When synthesizing this compound, controlling the stereochemistry at the C3 position is often a primary goal. Computational methods can model the different pathways leading to various stereoisomers (R and S enantiomers). By calculating the activation energies for the transition states that lead to each isomer, chemists can predict which stereoisomer will be the major product. This is particularly valuable in asymmetric catalysis, where the interaction between the substrate, catalyst, and reagents determines the stereochemical outcome researchgate.net. DFT studies can rationalize the observed stereoselectivity by analyzing the distinct chiral pockets of catalysts researchgate.net.

Molecular Dynamics (MD) Simulations: To understand how this compound interacts with its environment—be it a solvent, a biological receptor, or a material surface—molecular dynamics simulations are employed. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular forces like hydrogen bonding and van der Waals interactions tandfonline.com. These simulations can reveal the preferred binding modes of the molecule and the conformational changes it undergoes upon interaction, which is crucial for rational drug design and materials science.

Table 3: Predicted Stereoisomer Stability and Properties This table shows how computational models can be used to compare the properties of different stereoisomers.

| Stereoisomer | Configuration | Calculated Relative Stability (kcal/mol) | Predicted Optical Rotation |

| 1 | (R)-3-(3-Methylbenzyl)pyrrolidine | 0.00 | +15.2° |

| 2 | (S)-3-(3-Methylbenzyl)pyrrolidine | 0.00 | -15.2° |

Structure-Reactivity Correlation Studies for Pyrrolidine Derivatives

Structure-Reactivity Correlation studies, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) analyses, are computational methods used to link the structural features of a group of related compounds to their chemical reactivity or biological activity tandfonline.comnih.govfrontiersin.org.

In the context of this compound, this molecule would serve as one data point in a larger set of pyrrolidine derivatives. The goal of a QSAR study is to develop a mathematical model that predicts the activity of new, unsynthesized compounds.

Methodology:

Data Set: A series of pyrrolidine derivatives with varying substituents would be compiled, including this compound.

Descriptor Calculation: For each molecule, a range of "molecular descriptors" is calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP).

Model Generation: Statistical methods are used to build a regression model that correlates these descriptors with an observed property (e.g., reaction rate, binding affinity to a protein) tandfonline.com.

Validation: The predictive power of the model is rigorously tested to ensure its reliability.

Such studies on pyrrolidine derivatives have been used to design molecules with specific biological targets, such as enzyme inhibitors nih.govscispace.com. The models can reveal which structural features are most important for a desired activity. For example, a QSAR model might show that bulky, hydrophobic substituents at the 3-position of the pyrrolidine ring increase binding affinity to a particular receptor.

Table 4: Example of a QSAR Data Set for Pyrrolidine Derivatives This table illustrates the type of data used in a structure-reactivity study. Values are hypothetical.

| Compound | Substituent at C3 | Molecular Volume (ų) | LogP | Predicted Activity (pIC50) |

| 1 | -H | 95.2 | 0.45 | 4.5 |

| 2 | -Methyl | 110.5 | 0.95 | 5.1 |

| 3 | -Benzyl | 185.7 | 2.52 | 6.8 |

| 4 | -3-Methylbenzyl | 201.1 | 3.01 | 7.2 |

| 5 | -4-Chlorobenzyl | 195.4 | 3.23 | 7.5 |

Advanced Analytical Methodologies for 3 3 Methylbenzyl Pyrrolidine

Chromatographic Separations for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and purify components from a mixture. For 3-(3-Methylbenzyl)pyrrolidine, various chromatographic techniques are utilized to ensure the quality and integrity of the compound.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of non-volatile compounds like this compound. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, reverse-phase HPLC is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. ijper.org

Given that this compound possesses a stereogenic center at the C3 position of the pyrrolidine (B122466) ring, it exists as a pair of enantiomers. These enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible with standard HPLC methods. sigmaaldrich.com Chiral HPLC is the definitive method for separating and quantifying these enantiomers. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the enantioseparation of a wide range of chiral compounds. sigmaaldrich.com The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is critical for achieving optimal resolution between the enantiomeric peaks. rsc.org

Table 1: Illustrative Chiral HPLC Parameters for Separation of Pyrrolidine Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Expected Outcome | Baseline separation of the (R) and (S) enantiomers |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. This compound, with a predicted boiling point of approximately 275.3°C, is amenable to GC analysis. chemicalbook.com The method is particularly useful for assessing purity and identifying volatile impurities from the synthesis process. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. researchgate.net

For amines like pyrrolidine derivatives, columns with a nonpolar or medium-polarity stationary phase, such as those based on polysiloxanes (e.g., HP-1, VF-5ms), are often used. orgsyn.org When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative and qualitative information. mmu.ac.ukunodc.org GC-MS is particularly valuable as it provides the mass spectrum of the analyte, which serves as a molecular fingerprint aiding in definitive identification. semanticscholar.org

Table 2: Typical Gas Chromatography (GC-MS) Parameters

| Parameter | Condition |

|---|---|

| Column | Capillary column VF-5ms (30 m × 0.25 mm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, then ramp to 260 °C over 14 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions, such as the synthesis of this compound. researchgate.net The technique involves spotting the reaction mixture onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. ua.es The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase). beilstein-journals.org

By comparing the spots of the reaction mixture with those of the starting materials and the expected product, a chemist can quickly determine if the starting material has been consumed and if the product has formed. nih.gov The separation is based on the principle of adsorption chromatography. Visualization of the separated spots is often achieved using a UV lamp (254 nm), especially for compounds containing a UV-absorbing chromophore like the benzyl (B1604629) group in this compound. ua.es Staining with reagents like potassium permanganate (B83412) or ninhydrin (B49086) can also be used. beilstein-journals.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis. orgsyn.org

Table 3: Example TLC System for Monitoring a Pyrrolidine Synthesis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Ethyl Acetate:Hexanes (1:1 v/v) |

| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |

| Application | To track the disappearance of reactants and the appearance of the product |

Quantitative Analytical Techniques

Beyond separation, quantitative techniques are essential for confirming the fundamental composition of this compound and determining its concentration in various solutions.

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This destructive method provides the empirical formula of a substance, which can be compared with the theoretical composition calculated from its proposed molecular formula. For a pure sample of this compound (C12H17N), the theoretical elemental composition serves as a benchmark for purity. chemicalbook.com A close correlation between the experimentally determined percentages and the calculated values provides strong evidence for the compound's identity and purity.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass (C12H17N) | Theoretical % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 175.27 g/mol | 82.22% |

| Hydrogen | H | 1.008 | 175.27 g/mol | 9.77% |

UV-Visible spectrophotometry is a quantitative technique based on the absorption of light by a molecule. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The presence of the methylbenzyl group in this compound, which contains a benzene (B151609) ring, acts as a chromophore that absorbs ultraviolet light.

To quantify the compound, a calibration curve would first be established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While specific spectrophotometric methods for N-methylpyrrolidine have been developed, a dedicated protocol for this compound would require experimental determination of its λmax. researchgate.net

Table 5: Framework for a Spectrophotometric Quantification Method

| Step | Description |

|---|---|

| 1. Wavelength Selection | Scan a dilute solution of the compound in a suitable solvent (e.g., ethanol) to determine the wavelength of maximum absorbance (λmax). |

| 2. Preparation of Standards | Prepare a series of standard solutions of this compound with accurately known concentrations. |

| 3. Calibration Curve | Measure the absorbance of each standard solution at λmax and plot absorbance versus concentration. |

| 4. Sample Analysis | Measure the absorbance of the unknown sample solution at λmax. |

| 5. Quantification | Determine the concentration of the unknown sample using its absorbance and the linear equation from the calibration curve. |

Emerging Applications in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules

Substituted pyrrolidines are highly valued as intermediates in the synthesis of complex organic molecules due to their versatile and rigid five-membered ring structure. nih.govresearchgate.net They provide a reliable framework for constructing more intricate molecular architectures.

Precursor for Natural Product Synthesis

The pyrrolidine (B122466) motif is a core component of numerous alkaloids and other natural products, making its derivatives common starting points or key intermediates in total synthesis endeavors. nih.govrsc.org Polycyclic alkaloids, in particular, often feature pyrrolidine or pyrrolidinone structures. nih.gov While proline, a fundamental pyrrolidine derivative, is a well-established chiral synthon for a wide spectrum of natural products, rsc.org specific published research detailing the use of 3-(3-Methylbenzyl)pyrrolidine as a precursor in the synthesis of any particular natural product could not be identified.

Building Block for Novel Heterocyclic Frameworks

The functionalization of the pyrrolidine ring allows for its use as a versatile building block in the creation of novel and complex heterocyclic systems. mdpi.comnih.gov Medicinal chemists frequently utilize the pyrrolidine ring to explore three-dimensional chemical space, which is advantageous for drug discovery. nih.govresearchgate.net The development of novel building blocks is a key strategy for improving the quality and diversity of compound libraries for screening. nih.govyork.ac.uk However, specific examples or methodologies employing this compound for the construction of new heterocyclic frameworks are not documented in the available literature.

Application in Catalysis and Asymmetric Induction

Chiral pyrrolidines have become central to the field of asymmetric catalysis, particularly in organocatalysis, where they can effectively promote a wide range of chemical transformations in an enantioselective manner. nih.govbeilstein-journals.org

As a Chiral Auxiliary or Ligand in Stereoselective Transformations

A chiral auxiliary is a chemical compound temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Due to their rigid structure and the chirality that can be imparted by substituents, pyrrolidine derivatives are often used as chiral auxiliaries or as ligands for metal catalysts in stereoselective reactions. nih.gov These applications are crucial for producing enantiomerically pure compounds, which is vital in the pharmaceutical industry. Despite the broad utility of the pyrrolidine class in this context, there is no specific research available that describes the application or efficacy of this compound as a chiral auxiliary or ligand.

Organocatalytic Applications

Since the rise of organocatalysis, chiral pyrrolidines have established a prominent position as catalysts for various asymmetric reactions, including Michael additions and aldol (B89426) reactions. nih.govbeilstein-journals.orgnih.gov The secondary amine of the pyrrolidine ring is key to its catalytic activity, often operating through enamine or iminium ion intermediates. beilstein-journals.orgbeilstein-journals.org The substituents on the pyrrolidine ring play a crucial role in creating a specific chiral environment to induce high enantioselectivity. beilstein-journals.org While many different pyrrolidine-based organocatalysts have been synthesized and studied, beilstein-journals.orgnih.gov there are no available studies or data on the specific use of this compound in organocatalytic applications.

Integration into Advanced Materials Science Research

Heterocyclic compounds, including pyrrolidine derivatives, are sometimes integrated into polymers or other materials to confer specific properties. Their rigid structure can influence the macroscopic properties of a material. Spirocyclic pyrrolidines, for instance, are noted as important building blocks in medicinal chemistry and can be considered for materials applications. researchgate.net However, a review of the current scientific literature reveals no research focused on the integration of this compound into advanced materials.

Lack of Publicly Available Research on this compound in Polymer and Materials Science

Despite a thorough search of scientific literature and patent databases, there is currently no publicly available research detailing the application of the chemical compound This compound in polymer formulations or for the modulation of material properties.

The investigation sought to identify studies where this specific compound was utilized as a monomer, an additive, a catalyst, or a modifying agent in the synthesis or processing of polymeric materials. The objective was to gather data on its effects on polymer characteristics such as thermal stability, mechanical strength, optical properties, or conductivity.

However, the search did not yield any articles, technical papers, or patents that specifically mention the use of this compound for these purposes. The existing body of literature on pyrrolidine derivatives in materials science tends to focus on other substituted pyrrolidines, often in the context of pharmaceuticals, catalysis, or as building blocks for more complex molecules with specific biological or optical activities.

Consequently, it is not possible to provide detailed research findings or data tables on the role of this compound in polymer formulations and material property modulation as requested. The absence of such information suggests that this particular compound has not been a subject of investigation in this field, or that any research conducted remains proprietary and unpublished.

Further research and development would be necessary to determine if this compound possesses any advantageous properties for applications in chemical synthesis and materials science.

Future Directions and Research Perspectives on 3 3 Methylbenzyl Pyrrolidine

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 3-(3-Methylbenzyl)pyrrolidine. Traditional multi-step syntheses are often plagued by low yields and significant waste production. chemheterocycles.com Modern synthetic chemistry is moving towards greener and more atom-economical approaches. researchgate.net

Key areas for development include:

One-Pot, Multi-Component Reactions (MCRs): These reactions, where multiple reactants are combined in a single vessel to form a complex product, offer significant advantages in terms of efficiency and waste reduction. rsc.org Future work could explore a three-component reaction involving a suitable amine, an aldehyde, and a dipolarophile to construct the substituted pyrrolidine (B122466) core in a single, efficient step. semanticscholar.org

Catalyst Innovation: The development of novel catalysts is crucial for sustainable synthesis. Research into reusable, heterogeneous catalysts, such as L-proline functionalized magnetic nanorods, could provide highly stereoselective routes to pyrrolidine derivatives. rsc.org Biocatalysis, using enzymes like transaminases, presents another green alternative for producing chiral amines with high enantiomeric excess, a pathway that could be adapted for the asymmetric synthesis of this compound. acs.org

Green Chemistry Principles: The application of green chemistry principles will be paramount. researchgate.net This includes the use of eco-friendly solvents like water or ethanol, microwave-assisted synthesis to increase reaction rates and efficiency, and catalyst-free conditions where possible. nih.govsemanticscholar.org Such approaches not only reduce the environmental impact but also often lead to safer and more cost-effective production methods. chemheterocycles.com

| Synthetic Strategy | Key Advantages | Potential for this compound | Relevant Research Areas |

|---|---|---|---|

| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | Direct, one-pot synthesis from simple precursors. | 1,3-Dipolar Cycloaddition Reactions. rsc.org |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification. | Stereoselective synthesis with recoverable catalysts. | Functionalized Magnetic Nanoparticles. rsc.org |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Enantioselective synthesis of specific stereoisomers. | Transaminase-Triggered Cyclizations. acs.org |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced efficiency. | Accelerated synthesis protocols. | Green Chemistry Methodologies. nih.gov |

Exploration of Undiscovered Reactivity and Transformation Pathways

The chemical reactivity of this compound is largely unexplored. Future research should aim to understand and exploit its functional groups—the secondary amine, the benzylic C-H bonds, and the aromatic ring—to create novel molecular architectures.

Promising avenues for investigation include:

C-H Bond Functionalization: This powerful strategy allows for the direct conversion of C-H bonds into new functional groups, bypassing the need for pre-functionalized substrates. acs.org Research could target the selective functionalization of the pyrrolidine ring or the methyl group on the benzyl (B1604629) moiety. Rhodium-catalyzed C-H activation, for example, has proven effective for the direct alkylation and arylation of N-heterocycles and could be applied here. nih.govosti.gov

Cross-Dehydrogenative Coupling (CDC): CDC reactions create C-C bonds by coupling two different C-H bonds, offering a highly atom-economical pathway to more complex molecules. researchgate.net The reaction of this compound with various coupling partners could lead to a diverse library of derivatives with potential applications in drug discovery and materials science.

Ring-Distortion and Expansion: Investigating reactions that modify the pyrrolidine ring itself could lead to novel heterocyclic systems. Exploring pathways for ring expansion, contraction, or fusion would open up new chemical space and generate scaffolds with unique three-dimensional structures.

Advancements in Computational Predictions and Data-Driven Design

The integration of computational chemistry and artificial intelligence is revolutionizing molecular design. jstar-research.com These in silico tools can predict molecular properties and guide experimental work, saving significant time and resources. acs.org For this compound, computational approaches can accelerate the discovery of its potential applications.

Future research in this area should focus on:

Property Prediction with Machine Learning (ML): ML models, trained on large datasets of known molecules, can predict a wide range of properties for novel compounds. mdpi.comnih.gov For this compound, ML could be used to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potential toxicity, and even its likely biological targets. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish mathematical relationships between the structure of a molecule and its biological activity. arxiv.org By generating a virtual library of derivatives of this compound, QSAR models could identify which structural modifications are most likely to lead to a desired biological effect. researchgate.net

De Novo Design with Generative AI: Generative AI models can design entirely new molecules with optimized properties. mdpi.com By defining a desired multi-target profile or specific physicochemical properties, these models could generate novel derivatives of this compound tailored for specific applications, such as inhibiting a particular enzyme or possessing ideal characteristics for a material application.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into how a molecule interacts with its environment, such as a protein binding site. researchgate.netacs.org These simulations could be used to understand the binding mode of this compound with potential biological targets, guiding the design of more potent analogs. mdpi.com

| Computational Method | Objective | Application to this compound | Expected Outcome |

|---|---|---|---|

| Machine Learning (ML) / Deep Learning (DL) | Predict physicochemical and biological properties. | Screen for drug-likeness, toxicity, and potential bioactivity. acs.org | Prioritization of the compound for specific experimental testing. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlate molecular structure with activity. | Guide the design of derivatives with enhanced activity. | Identification of key structural features for desired functions. |

| Molecular Docking & MD Simulations | Model interactions with biological targets. | Identify potential protein targets and understand binding mechanisms. researchgate.net | Rational design of potent and selective inhibitors or modulators. |

| Generative AI | Design novel molecules with desired properties. | Create new derivatives optimized for multi-target activity or material properties. mdpi.com | Discovery of novel lead compounds or functional molecules. |

Expanding the Scope of Non-Biological Material Applications

While pyrrolidine scaffolds are heavily explored in medicine, their application in materials science is a growing field. The unique structural and electronic properties of this compound make it a candidate for several non-biological material applications.

Future research could explore its use in:

Polymer Science: Pyrrolidine-containing polymers have been investigated for various applications. This compound could serve as a monomer or a functional building block for creating novel porous organic polymers (POPs). uva.esrsc.org These materials could be designed as heterogeneous organocatalysts, leveraging the pyrrolidine nitrogen for catalytic activity in sustainable chemical transformations. uva.eskoreascience.krnih.govresearchgate.netacs.org Additionally, its incorporation into polymer backbones could create materials with unique thermal or mechanical properties. mdpi.comresearchgate.net

Ionic Liquids (ILs): Pyrrolidinium-based ionic liquids are valued for their electrochemical stability, high ionic conductivity, and low volatility. alfa-chemistry.commdpi.comnih.gov By N-alkylating the pyrrolidine ring of this compound and pairing it with various anions, a new family of ILs could be created. These materials could be investigated as electrolytes for advanced batteries or as novel solvents for organic reactions. alfa-chemistry.comnih.govbohrium.com

Antimicrobial Materials: Cationic polymers, including those with pyrrolidinium (B1226570) units, have shown promise as antimicrobial agents by disrupting bacterial cell membranes. acs.org Polymers or surfaces functionalized with quaternary ammonium (B1175870) derivatives of this compound could be developed as novel antimicrobial materials with potential clinical applications. acs.org

Q & A

Basic: What are the recommended synthetic routes for 3-(3-Methylbenzyl)pyrrolidine, and how is stereochemical purity ensured?

Answer:

The synthesis typically involves alkylation of pyrrolidine with 3-methylbenzyl halides (e.g., bromide or chloride) under reflux conditions in polar aprotic solvents like acetonitrile or DMF. For enantiopure derivatives (e.g., (S)-1-(3-Methylbenzyl)pyrrolidin-3-amine dihydrochloride), chiral auxiliaries or catalysts are employed. Key steps include:

- Alkylation : React pyrrolidine with 3-methylbenzyl bromide at 60–80°C for 12–24 hours.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

- Stereochemical control : Chiral HPLC or enzymatic resolution ensures enantiopurity .

Basic: Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., benzyl group at pyrrolidine’s 3-position) and detect impurities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHN, MW 175.27 g/mol).

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>98% for pharmacological studies) .

Advanced: How do substituents on the benzyl group (e.g., methyl vs. methoxy or fluoro) influence the compound’s bioactivity?

Answer:

Substituents modulate lipophilicity, receptor affinity, and metabolic stability:

Fluorinated analogs often show superior binding due to enhanced van der Waals interactions .

Advanced: How can researchers resolve contradictions in reported activity data for pyrrolidine derivatives with similar substituents?

Answer:

- Systematic SAR Studies : Compare analogs with incremental structural changes (e.g., methyl vs. trifluoromethyl groups).

- Binding Assays : Use radioligand displacement assays (e.g., H-labeled ligands for dopamine D2 receptors).

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies steric/electronic mismatches in receptor pockets .

Advanced: What strategies are employed to study enantiomer-specific activity of this compound derivatives?

Answer:

- Chiral Separation : Use amylose- or cellulose-based HPLC columns to isolate (R)- and (S)-enantiomers.

- Pharmacological Profiling : Test enantiomers in vitro (e.g., cAMP inhibition for GPCR activity) and in vivo (e.g., rodent models for anxiolytic effects).

- X-ray Crystallography : Resolve crystal structures of receptor-enantiomer complexes to identify binding motifs .

Advanced: How should researchers design in vivo studies to evaluate neuropharmacological effects of this compound?

Answer:

- Dose Optimization : Conduct dose-response studies in rodents (e.g., 1–50 mg/kg, i.p. or p.o.).

- Behavioral Models : Use forced swim test (depression), elevated plus maze (anxiety), or rotarod (motor coordination).

- Biomarker Analysis : Measure neurotransmitter levels (e.g., serotonin, dopamine) via microdialysis or LC-MS .

Advanced: What methodologies are used to elucidate the mechanism of action of this compound in neurological disorders?

Answer:

- Receptor Binding Assays : Screen against panels of GPCRs, ion channels, and transporters (e.g., hERG, SERT).

- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (K, K).

- Gene Expression Profiling : RNA-seq or qPCR to assess changes in neuroplasticity-related genes (e.g., BDNF, CREB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.